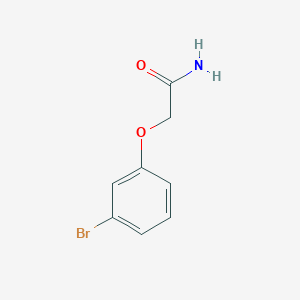

2-(3-Bromophenoxy)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBGWLWAHXTFMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428937 | |

| Record name | 2-(3-bromophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214210-03-4 | |

| Record name | 2-(3-bromophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Bromophenoxy)acetamide

Foreword: The Significance of the Phenoxyacetamide Scaffold

In the landscape of modern medicinal chemistry, the phenoxyacetamide core structure is a recurring motif in the design of novel therapeutic agents. Molecules incorporating this scaffold have demonstrated a wide array of biological activities, including anti-parasitic, anti-cancer, and anti-viral properties.[1] The strategic placement of various substituents on both the phenoxy and acetamide moieties allows for the fine-tuning of a compound's pharmacological profile. This guide focuses on a specific, yet representative, member of this class: 2-(3-Bromophenoxy)acetamide. The introduction of a bromine atom at the meta position of the phenoxy ring is of particular interest, as halogenation is a common strategy in drug design to modulate factors such as metabolic stability and binding affinity. This document will provide a comprehensive overview of a proposed synthetic route for this compound, along with a detailed discussion of the analytical techniques used for its characterization, offering valuable insights for researchers and professionals in the field of drug development.

I. Synthesis of this compound: A Proposed Methodology

The synthesis of this compound can be efficiently achieved through a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[2] This approach involves the reaction of a phenoxide with an alkyl halide. In this proposed protocol, 3-bromophenol is deprotonated by a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-bromoacetamide.

Reaction Scheme:

Caption: Proposed synthesis of this compound via Williamson ether synthesis.

Experimental Protocol:

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 3-Bromophenol | C₆H₅BrO | 173.01 | ≥98% | Sigma-Aldrich |

| 2-Bromoacetamide | C₂H₄BrNO | 137.96 | ≥98% | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | ≥99% | Sigma-Aldrich |

| Acetone | C₃H₆O | 58.08 | ACS grade | Fisher Scientific |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS grade | Fisher Scientific |

| Hexane | C₆H₁₄ | 86.18 | ACS grade | Fisher Scientific |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ≥99% | Sigma-Aldrich |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromophenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone (100 mL).

-

Addition of Reagent: To the stirring suspension, add 2-bromoacetamide (1.1 eq.).

-

Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield this compound as a solid.[3]

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 3-bromophenol to form the nucleophilic phenoxide. Its insolubility in acetone helps in driving the reaction forward and simplifies its removal by filtration.

-

Solvent: Acetone is a polar aprotic solvent that is suitable for S(_N)2 reactions. It readily dissolves the organic reactants while being a poor solvent for the inorganic base and the resulting salt byproduct.

-

Purification: Recrystallization is an effective method for purifying the solid product, removing any unreacted starting materials and byproducts. The choice of ethyl acetate and hexane allows for good solubility of the product at high temperatures and poor solubility at low temperatures, leading to efficient crystallization.

II. Characterization of this compound

A thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following are the expected results from standard analytical techniques.

Physicochemical Properties (Predicted):

| Property | Value |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available (expected to be a crystalline solid with a defined melting point) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol), moderately soluble in ethyl acetate, and sparingly soluble in nonpolar solvents and water. |

Spectroscopic Analysis (Predicted):

¹H NMR Spectroscopy (400 MHz, CDCl₃):

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons, and the amide protons.

-

Aromatic Protons (δ 7.0-7.4 ppm): The four protons on the brominated phenyl ring will likely appear as a complex multiplet in this region.

-

Amide Protons (δ 6.5-7.5 ppm): The two protons of the -NH₂ group are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

-

Methylene Protons (δ 4.5 ppm): The two protons of the -OCH₂- group are expected to appear as a singlet.

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Carbonyl Carbon (δ ~170 ppm): The carbon of the C=O group is expected to appear in this downfield region.

-

Aromatic Carbons (δ 110-160 ppm): The six carbons of the phenyl ring will show distinct signals in this range. The carbon attached to the bromine atom (C-Br) and the carbon attached to the ether oxygen (C-O) will have characteristic chemical shifts.

-

Methylene Carbon (δ ~67 ppm): The carbon of the -OCH₂- group is expected to appear in this region.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3350-3180 | N-H stretch | Amide |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (CH₂) |

| ~1660 | C=O stretch | Amide I band |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1240 | C-O stretch | Aryl ether |

| ~1100 | C-N stretch | Amide |

| ~780 | C-Br stretch | Aryl bromide |

Mass Spectrometry (Electron Ionization - EI):

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 230 and an M+2 peak at m/z = 232 of approximately equal intensity, which is characteristic of the presence of a single bromine atom.

-

Major Fragmentation Pathways (Predicted):

-

Loss of the acetamide group (-CH₂CONH₂) to give a fragment corresponding to the 3-bromophenoxy radical.

-

Cleavage of the C-O bond to generate a fragment corresponding to the 3-bromophenol cation.

-

Loss of a bromine atom.

-

III. Safety and Handling

Starting Materials:

-

3-Bromophenol: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.

-

2-Bromoacetamide: Toxic if swallowed, causes severe skin burns and eye damage.[4]

Product (this compound):

-

Toxicity: The toxicity of the final product has not been fully evaluated. However, given the presence of the bromo- and acetamide functional groups, it should be handled with care.

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

In case of ingestion, seek immediate medical attention.

-

Waste Disposal:

All chemical waste should be disposed of in accordance with local, state, and federal regulations.

IV. Conclusion and Future Directions

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization plan for this compound. The Williamson ether synthesis offers a reliable and efficient route to this compound. The predicted spectroscopic data provides a solid framework for the structural elucidation and purity assessment of the synthesized molecule. Given the established biological activities of the phenoxyacetamide scaffold, this compound represents a promising candidate for further investigation in various drug discovery programs. Future work could involve the biological screening of this compound for various activities, as well as the synthesis of a library of related derivatives to establish structure-activity relationships.

V. References

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). Future Journal of Pharmaceutical Sciences. [Link]

-

Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (2015). Molecules. [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

-

2-Bromoacetamide. (n.d.). PubChem. [Link]

-

Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1][5]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. (2022). Drug Design, Development and Therapy. [Link]

-

The FT-IR spectrum of the o-acetamide. (n.d.). ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2019). Chemistry LibreTexts. [Link]

-

PROCESSES AND INTERMEDIATES FOR RESOLVING PIPERIDYL ACETAMIDE STEREOISOMERS. (1998). Google Patents.

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Manitoba. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Bromophenoxy)acetamide

Foreword: Unveiling the Profile of a Promising Scaffold

In the landscape of contemporary drug discovery and development, the meticulous characterization of a molecule's physicochemical properties serves as the bedrock upon which its therapeutic potential is evaluated. These intrinsic attributes govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its journey from a laboratory curiosity to a clinical candidate. This guide provides a comprehensive technical overview of 2-(3-Bromophenoxy)acetamide, a molecule of interest within the broader class of phenoxyacetamide derivatives, which have demonstrated diverse biological activities.

This document is structured to provide researchers, scientists, and drug development professionals with a holistic understanding of this compound. We will delve into its predicted physicochemical parameters, outline robust experimental protocols for their empirical determination, and discuss the expected spectral signatures that define its molecular architecture. By integrating predictive data with established analytical methodologies, this guide aims to empower researchers to confidently advance their investigations into this compound and its analogues.

Molecular Identity and Predicted Physicochemical Profile

This compound possesses a chemical structure characterized by a brominated phenyl ring linked via an ether bond to an acetamide moiety. This arrangement of functional groups imparts a specific set of physicochemical characteristics that are crucial for its behavior in biological systems. In the absence of extensive experimental data in publicly available literature, we present a summary of key properties predicted through widely accepted computational models. These values serve as a valuable starting point for experimental design and interpretation.

| Property | Predicted Value | Method/Source | Significance in Drug Development |

| Molecular Formula | C₈H₈BrNO₂ | - | Defines the elemental composition. |

| Molecular Weight | 230.06 g/mol | - | Influences diffusion and transport properties. |

| logP (Octanol/Water Partition Coefficient) | 1.5 - 2.0 | Computational (e.g., ALOGPS, ChemDraw) | A key indicator of lipophilicity, affecting membrane permeability and solubility. |

| Aqueous Solubility (logS) | -2.5 to -3.5 | Computational Models | Predicts the extent to which the compound will dissolve in aqueous media, impacting bioavailability. |

| pKa (acid dissociation constant) | Amide N-H: ~17Phenolic Ether: N/A | General amide chemistry[1] | The amide proton is very weakly acidic, and the molecule is unlikely to ionize under physiological pH. |

| Hydrogen Bond Donors | 1 (from the amide N-H) | Structural Analysis | Influences interactions with biological targets and solubility. |

| Hydrogen Bond Acceptors | 2 (from the carbonyl and ether oxygens) | Structural Analysis | Contributes to solubility and receptor binding. |

| Rotatable Bonds | 3 | Structural Analysis | Relates to conformational flexibility, which can impact receptor binding. |

Synthesis and Purification: A Proposed Pathway

The synthesis of this compound can be logically approached through a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This would be followed by amidation of the resulting carboxylic acid.

Diagram of Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol for Synthesis

-

Step 1: Synthesis of Ethyl 2-(3-bromophenoxy)acetate.

-

To a solution of 3-bromophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

To this suspension, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 2: Synthesis of 2-(3-Bromophenoxy)acetic acid.

-

Dissolve the purified ethyl 2-(3-bromophenoxy)acetate (1 equivalent) in a mixture of ethanol and water.

-

Add sodium hydroxide (2 equivalents) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Remove the ethanol under reduced pressure and dilute the aqueous residue with water.

-

Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

-

Step 3: Synthesis of this compound.

-

To a solution of 2-(3-bromophenoxy)acetic acid (1 equivalent) in dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt, 1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents).

-

Stir the mixture for 30 minutes at 0°C.

-

Add ammonium chloride (1.5 equivalents) and a suitable base (e.g., triethylamine, 2 equivalents).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Experimental Determination of Physicochemical Properties

While computational predictions are valuable, empirical determination of physicochemical properties is the gold standard in drug development. The following section details the standard experimental protocols for key parameters.

Determination of Aqueous Solubility

The aqueous solubility of a compound is a critical determinant of its oral bioavailability. Both kinetic and thermodynamic solubility assays are commonly employed.

Caption: Comparative workflow for kinetic and thermodynamic solubility assays.

-

Add an excess amount of solid this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial.

-

Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, separate the solid and aqueous phases by centrifugation and/or filtration through a 0.22 µm filter.

-

Prepare a series of standard solutions of the compound in the same buffer at known concentrations.

-

Analyze the saturated supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity and its ability to cross biological membranes.

-

Prepare a stock solution of this compound in a suitable solvent.

-

Add a small aliquot of the stock solution to a vessel containing a pre-saturated mixture of n-octanol and water.

-

Seal the vessel and shake vigorously for a set period to allow for partitioning between the two phases.

-

Allow the phases to separate completely, aided by centrifugation if necessary.

-

Carefully remove a sample from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

Spectral Characterization

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques. Below are the expected spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Aromatic Protons: The protons on the brominated phenyl ring will appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-7.5 ppm). The substitution pattern will lead to distinct coupling patterns.

-

Methylene Protons (-OCH₂-): A singlet is expected for the two protons of the methylene group adjacent to the ether oxygen, likely in the range of δ 4.5-5.0 ppm.

-

Amide Protons (-NH₂): Two broad singlets, corresponding to the two amide protons, are expected. Their chemical shift can vary depending on the solvent and concentration but will likely be in the range of δ 5.5-8.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 165-175 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon attached to the bromine will have a characteristic chemical shift.

-

Methylene Carbon (-OCH₂-): A signal in the aliphatic region, likely around δ 60-70 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretching: One or two sharp peaks in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H bonds.

-

C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.

-

C-O Stretching: An absorption band in the region of 1200-1250 cm⁻¹ for the aryl-alkyl ether linkage.

-

C-Br Stretching: A peak in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion Peak ([M]⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (230.06 g/mol ).

-

Isotopic Pattern: Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation Pattern: Common fragmentation pathways would involve cleavage of the amide bond and the ether linkage.

Conclusion and Future Directions

This technical guide has provided a foundational understanding of the physicochemical properties of this compound, a compound with potential for further investigation in drug discovery. While the presented data is largely predictive, it establishes a robust framework for initiating laboratory-based characterization. The detailed experimental protocols offer a clear path for the empirical validation of these crucial parameters.

For researchers and drug development professionals, the next logical steps involve the synthesis and purification of this compound, followed by a comprehensive experimental determination of its solubility, lipophilicity, and spectral characteristics as outlined in this guide. The resulting empirical data will be invaluable for building accurate structure-activity relationships (SAR) and for optimizing the ADMET properties of this and related chemical scaffolds. A thorough understanding of these fundamental properties is paramount for unlocking the full therapeutic potential of this promising class of molecules.

References

-

Understanding the pKa of Amides: A Key to Organic Chemistry. Oreate AI Blog. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central. [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(3-Bromophenoxy)acetamide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity

In the landscape of drug discovery and development, we often encounter novel chemical entities (NCEs) with promising, yet uncharacterized, biological activities. 2-(3-Bromophenoxy)acetamide stands as one such molecule. While direct literature on its specific mechanism of action is not yet established, its structural motifs—the phenoxy and acetamide groups—are prevalent in a wide array of pharmacologically active compounds. This guide, therefore, serves as a comprehensive roadmap for the scientific community to systematically investigate and unveil the therapeutic potential of this compound.

This document deviates from a rigid, templated approach. Instead, it is structured to logically guide the researcher from the foundational synthesis of the molecule to a multi-pronged investigation of its potential biological activities and, ultimately, to the identification of its molecular target(s). The experimental protocols detailed herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Part 1: Foundational Chemistry - Synthesis of this compound

A robust and reproducible synthesis is the cornerstone of any pharmacological investigation. The synthesis of this compound can be achieved through a straightforward nucleophilic substitution reaction.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 3-bromophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) as a base.

-

Nucleophilic Substitution: To the stirring suspension, add 2-chloroacetamide (1.2 eq).

-

Reaction Progression: Heat the reaction mixture at 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices: The use of a polar aprotic solvent facilitates the dissolution of the reactants while not interfering with the nucleophilic attack. Potassium carbonate is a sufficiently strong base to deprotonate the phenol, forming the phenoxide nucleophile, but is mild enough to avoid unwanted side reactions.

Caption: Synthetic workflow for this compound.

Part 2: Hypothesis-Driven Investigation of Biological Activity

The structural features of this compound suggest several potential avenues for biological activity. Phenoxyacetamide derivatives have been reported to possess anticonvulsant and anti-inflammatory properties. Furthermore, structurally related bromophenoxy acetamides have recently been identified as potent antagonists of the P2Y₁₄ receptor, a G-protein coupled receptor (GPCR) implicated in inflammatory processes.

Hypothesis 1: Anticonvulsant Activity

A significant number of acetamide derivatives are known to exhibit anticonvulsant effects. Therefore, a primary avenue of investigation is to assess the efficacy of this compound in established in vivo models of epilepsy.

-

Animal Model: Utilize male Swiss albino mice (20-25 g).

-

Test Compound Administration: Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administer intraperitoneally (i.p.) at various doses.

-

Maximal Electroshock (MES) Test:

-

Thirty minutes post-compound administration, subject the animals to an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

-

Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure. The absence of this phase indicates anticonvulsant activity.

-

-

Pentylenetetrazole (PTZ)-Induced Seizure Test:

-

Thirty minutes post-compound administration, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

-

Observe the animals for the onset and incidence of clonic-tonic seizures. An increase in the latency to seizure or a reduction in the incidence of seizures indicates anticonvulsant activity.

-

-

Data Analysis: Calculate the median effective dose (ED₅₀) for each test.

| In Vivo Anticonvulsant Model | Endpoint | Implication |

| Maximal Electroshock (MES) | Abolition of tonic hind limb extension | Potential efficacy against generalized tonic-clonic seizures |

| Pentylenetetrazole (PTZ) | Increased latency to or absence of clonic-tonic seizures | Potential efficacy against absence seizures |

Hypothesis 2: Anti-Inflammatory Activity

The phenoxy moiety is present in numerous anti-inflammatory agents. A logical next step is to evaluate the anti-inflammatory potential of this compound using in vitro cell-based assays.

-

Cell Culture: Utilize a murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).[1]

-

Cell Stimulation: Seed the cells in a 96-well plate and pre-treat with varying concentrations of this compound for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[2][3]

-

Cytokine Measurement: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

ELISA: Quantify the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2]

-

Data Analysis: Determine the IC₅₀ value of this compound for the inhibition of each cytokine.

Caption: Workflow for in vitro anti-inflammatory screening.

Hypothesis 3: P2Y₁₄ Receptor Antagonism

The structural similarity of this compound to known P2Y₁₄ receptor antagonists warrants a direct investigation of its activity at this receptor. The P2Y₁₄ receptor is a Gᵢ-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4]

-

Cell Line: Utilize a cell line stably expressing the human P2Y₁₄ receptor (e.g., CHO-K1 or HEK293 cells).

-

cAMP Measurement:

-

Pre-treat the cells with varying concentrations of this compound.

-

Stimulate the cells with a known P2Y₁₄ receptor agonist (e.g., UDP-glucose) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin to elevate basal cAMP levels.

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF or ELISA-based).

-

-

Data Analysis: A reversal of the agonist-induced decrease in cAMP levels by this compound would indicate antagonistic activity. Calculate the IC₅₀ value.

Part 3: Unbiased Target Identification

Should the initial hypothesis-driven approaches not yield a clear mechanism, or if a multi-target effect is suspected, an unbiased approach to identify the molecular target(s) of this compound is necessary. Affinity chromatography coupled with mass spectrometry is a powerful technique for this purpose.[5][6]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry[8][9][10]

-

Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin) suitable for immobilization.

-

Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose beads.

-

Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.

-

Affinity Pull-down: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins.

-

Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins.

-

Proteomic Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis and Target Validation: Identify the proteins from the mass spectrometry data and validate the interaction through orthogonal assays such as Western blotting or surface plasmon resonance (SPR).

Caption: Workflow for unbiased target identification.

Concluding Remarks

The journey to elucidate the mechanism of action of a novel compound like this compound is a systematic process of hypothesis generation and rigorous experimental validation. This guide provides a comprehensive framework for researchers to embark on this journey. By following the outlined experimental pathways, the scientific community can collectively unravel the therapeutic potential of this and other novel chemical entities, ultimately contributing to the advancement of medicine.

References

-

Journal of Drug Delivery and Therapeutics. (2021). Screening models for antiepileptic drugs: A Review. [Link]

-

Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences. [Link]

-

Scrivens, M., & Dickenson, J. M. (2005). Functional expression of the P2Y14 receptor in murine T-lymphocytes. British Journal of Pharmacology, 146(3), 435–444. [Link]

-

Hughes, K., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Molecular and Cellular Probes, 66, 101879. [Link]

-

Gowda, B. T., et al. (2009). N-(3-Bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1639. [Link]

-

Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

-

Berdichevsky, Y., et al. (2016). Staged anticonvulsant screening for chronic epilepsy. Annals of Clinical and Translational Neurology, 3(12), 908–923. [Link]

-

Gowda, B. T., et al. (2009). N-(3-Bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1639. [Link]

-

Lograsso, P. V. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(6), 635–643. [Link]

-

Löscher, W. (2017). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. The Journal of pharmacology and experimental therapeutics, 363(2), 219-239. [Link]

-

Royal Society of Chemistry. (2014). Supplementary Information. [Link]

-

Gaikwad, P. P., et al. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-S), 195-201. [Link]

-

Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

-

Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. P2Y₁₄ receptor. [Link]

-

Cass, Q. B., & Almeida, F. G. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 9(36), 1-5. [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. [Link]

-

Bowers, J., et al. (2020). Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor. Cytokine, 131, 155113. [Link]

-

Gunathilake, K. D. P. P., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Medicines (Basel, Switzerland), 5(4), 107. [Link]

-

InVivo Biosystems. Epilepsy. [Link]

-

Gupta, Y. K., et al. (1999). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Indian Journal of Physiology and Pharmacology, 43(1), 25-36. [Link]

-

ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents. [Link]

-

ResearchGate. (n.d.). development of a p2y14 radioligand binding assay. (A) saturation...[Link]

-

Paz, C., & Garzón, M. (2014). In Vivo Experimental Models of Epilepsy. In Epilepsy - Histological, Molecular and Clinical Aspects. IntechOpen. [Link]

-

ResearchGate. (2012). How to identify protein target of small organic molecules?[Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences of the United States of America, 106(12), 4617–4622. [Link]

-

van Breemen, R. B. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International, 33(3), 18-22. [Link]

-

Li, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. [Link]

-

Eurofins Discovery. GPCR Radioligand Binding. [Link]

-

SlidePlayer. Phenol Synthesis Part II. [Link]

-

Zhao, L., et al. (2023). Identification of a carbohydrate recognition motif of purinergic receptors. eLife, 12, e86361. [Link]

-

Wikipedia. Methods to investigate protein–protein interactions. [Link]

-

Wirleitner, B., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in molecular medicine, 108, 259–267. [Link]

-

Charles River Laboratories. LPS-Induced Cytokine Release Model. [Link]

-

Wang, Y., et al. (2015). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules (Basel, Switzerland), 20(9), 17350–17363. [Link]

-

Moore, D. J., et al. (2009). Signalling and pharmacological properties of the P2Y14 receptor. Purinergic signalling, 5(2), 227–241. [Link]

-

Lin, D., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Natural products and bioprospecting, 12(1), 8. [Link]

-

Lin, D., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Natural Products and Bioprospecting, 12(1), 8. [Link]

-

Rahman, H., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 28(13), 5176. [Link]

- Google Patents. (2014). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.

-

Zhang, H., et al. (2019). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. Analytical chemistry, 91(15), 9678–9684. [Link]

Sources

- 1. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]

- 4. Identification of a carbohydrate recognition motif of purinergic receptors | eLife [elifesciences.org]

- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenoxyacetamide Derivatives: A Comprehensive Technical Guide to Their Diverse Biological Activities

Introduction: The Versatility of the Phenoxyacetamide Scaffold

Phenoxyacetamide derivatives represent a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1] The core structure, characterized by a phenyl ring linked to an acetamide group through an ether linkage, serves as a versatile scaffold for the development of novel therapeutic agents. The synthetic tractability of this scaffold allows for systematic structural modifications, enabling the fine-tuning of its pharmacological profile.[1][2] This adaptability has led to the discovery of phenoxyacetamide derivatives with potent anticonvulsant, antimicrobial, anticancer, and anti-inflammatory properties.[3][4] This technical guide provides an in-depth exploration of these biological activities, focusing on the underlying mechanisms of action, structure-activity relationships, and the experimental methodologies used in their evaluation.

Anticonvulsant Activity: Targeting Neuronal Hyperexcitability

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive neuronal discharge. Several phenoxyacetamide derivatives have emerged as promising candidates for antiepileptic drugs (AEDs).[3]

Mechanism of Action

The anticonvulsant effects of phenoxyacetamide derivatives are often attributed to their ability to modulate voltage-gated ion channels and enhance inhibitory neurotransmission.[5] A primary mechanism involves the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials.[6] By stabilizing the inactive state of these channels, the derivatives reduce the repetitive firing of neurons that underlies seizure activity.

Some derivatives also potentiate the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[7] This can be achieved through direct activation of GABA-A receptors or by inhibiting GABA metabolism, thereby increasing the overall inhibitory tone in the brain.[7][8]

Structure-Activity Relationship (SAR)

SAR studies have revealed that the nature and position of substituents on the phenyl ring significantly influence anticonvulsant activity. For instance, the presence of electron-withdrawing groups, such as trifluoromethyl, has been shown to enhance efficacy in animal models of epilepsy.[9] The substitution pattern on the acetamide nitrogen also plays a critical role, with certain heterocyclic moieties leading to improved pharmacological profiles.

Experimental Protocol: Evaluation of Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model

This protocol outlines a standard procedure for assessing the anticonvulsant potential of phenoxyacetamide derivatives using the MES test in mice, a well-established model for generalized tonic-clonic seizures.

Materials:

-

Test phenoxyacetamide derivative

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Positive control (e.g., Phenytoin)

-

Male Swiss albino mice (20-25 g)

-

Corneal electrodes

-

Electroconvulsive shock apparatus

Procedure:

-

Animal Preparation: Acclimatize mice for at least one week before the experiment. Fast the animals overnight with free access to water.

-

Drug Administration: Dissolve or suspend the test compound and the positive control in the vehicle. Administer the compounds intraperitoneally (i.p.) at various doses to different groups of mice. Administer only the vehicle to the control group.

-

Induction of Seizures: At the time of peak drug effect (predetermined by pharmacokinetic studies, typically 30-60 minutes post-administration), apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Data Analysis: The percentage of animals protected from the tonic hind limb extension is calculated for each group. The dose that protects 50% of the animals (ED50) can be determined using probit analysis.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Phenoxyacetamide derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[3]

Mechanism of Action

The antimicrobial action of these derivatives often involves the disruption of microbial cell membranes. Cationic amphiphilic derivatives can interact with negatively charged components of the bacterial cell wall, such as lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria, leading to membrane permeabilization and cell death. Some derivatives also inhibit essential microbial enzymes or interfere with biofilm formation.

In the context of Pseudomonas aeruginosa, certain phenoxyacetamide derivatives have been shown to inhibit the type III secretion system (T3SS), a key virulence factor that allows the bacterium to inject toxins into host cells.[10][11] These compounds are believed to bind to the T3SS needle protein PscF.[10]

Structure-Activity Relationship (SAR)

The antimicrobial potency is heavily influenced by the lipophilicity and electronic properties of the substituents on the phenoxy ring.[12] For instance, the introduction of halogen atoms can enhance antibacterial activity.[13] The nature of the substituent on the acetamide nitrogen also plays a crucial role in determining the spectrum of activity.

Table 1: Antimicrobial Activity of Selected Phenoxyacetamide Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 3m | Mycobacterium tuberculosis H37Rv | 4 | [2] |

| 5e | Staphylococcus aureus | 25 | [14] |

| 5e | Klebsiella pneumoniae | 25 | [14] |

| 5k | Candida albicans | N/A | [14] |

MIC: Minimum Inhibitory Concentration

Anticancer Activity: Inducing Apoptosis in Tumor Cells

Phenoxyacetamide derivatives have emerged as a promising class of compounds in the search for novel anticancer agents.[15] They have been shown to exhibit cytotoxic activity against various cancer cell lines, including those of the breast and liver.[15][16]

Mechanism of Action

A key mechanism underlying the anticancer activity of these derivatives is the induction of apoptosis, or programmed cell death. Studies have shown that certain phenoxyacetamide compounds can trigger both the intrinsic and extrinsic apoptotic pathways.[15][16] This is often accompanied by an upregulation of pro-apoptotic genes and a downregulation of anti-apoptotic genes.[15][16]

Some derivatives have been found to induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[15][16] Furthermore, molecular docking studies suggest that some of these compounds may inhibit key enzymes involved in cancer cell survival, such as PARP-1.[15][16]

Structure-Activity Relationship (SAR)

The anticancer efficacy of phenoxyacetamide derivatives is highly dependent on the substitution pattern on both the phenoxy and the acetamide moieties. For example, the presence of halogens on the aromatic ring has been associated with enhanced anticancer and anti-inflammatory activity.[13][17] The specific stereochemistry and the nature of the substituent on the acetamide nitrogen also significantly impact cytotoxicity and selectivity towards cancer cells.

Diagram 1: Proposed Workflow for Screening Anticancer Activity

Caption: Workflow for the evaluation of anticancer potential.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to various diseases. Phenoxyacetamide derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[3][4]

Mechanism of Action

The anti-inflammatory effects of these compounds are linked to their ability to suppress the production of pro-inflammatory mediators. This includes the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases, which are involved in the synthesis of prostaglandins and leukotrienes.[18]

Some derivatives have been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[19] They can also decrease the production of nitric oxide (NO), a key inflammatory mediator.[19][20] The underlying mechanism may involve the inhibition of signaling pathways such as NF-κB, which plays a central role in the inflammatory response.[20]

Structure-Activity Relationship (SAR)

The anti-inflammatory activity is influenced by the substituents on the phenoxy ring. For example, the presence of certain groups can enhance the inhibition of inflammatory mediators. The nature of the N-substituent on the acetamide moiety also plays a significant role in modulating the anti-inflammatory potency.

Diagram 2: General Synthesis of Phenoxyacetamide Derivatives

Caption: A common synthetic route to phenoxyacetamides.

Conclusion: A Promising Scaffold for Future Drug Discovery

Phenoxyacetamide derivatives have demonstrated a remarkable diversity of biological activities, positioning them as a highly promising scaffold in medicinal chemistry. Their synthetic accessibility allows for extensive structural modifications, providing a powerful tool for optimizing their potency, selectivity, and pharmacokinetic properties. The wide range of activities, from anticonvulsant to anticancer, underscores the potential of this chemical class to address a variety of unmet medical needs. Future research in this area will likely focus on elucidating the precise molecular targets for each biological activity, further refining the structure-activity relationships, and advancing the most promising candidates through preclinical and clinical development.

References

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. (2023, December 29). Biomedical and Pharmacology Journal. Retrieved January 22, 2026, from [Link]

-

Antimicrobial activities of amphiphilic derivatives of α-amino acids. (2023, February 25). Journal of Chemical Technology and Metallurgy. Retrieved January 22, 2026, from [Link]

-

Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]

-

In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. (2023, November 29). MDPI. Retrieved January 22, 2026, from [Link]

-

Mechanisms of action of antiepileptic drugs. (n.d.). Epilepsy Society. Retrieved January 22, 2026, from [Link]

-

Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). Jetir.Org. Retrieved January 22, 2026, from [Link]

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021, February 1). PubMed Central. Retrieved January 22, 2026, from [Link]

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

-

Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (2014, October 13). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010, October 16). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (2024, October 17). PubMed Central. Retrieved January 22, 2026, from [Link]

-

Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

-

Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. (2021, December 14). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]

-

Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

-

Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023, October 26). PubMed. Retrieved January 22, 2026, from [Link]

-

Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). (2016, March 1). PubMed Central. Retrieved January 22, 2026, from [Link]

-

(PDF) Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. (2021, December 14). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

-

Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (2024, October 26). ResearchGate. Retrieved January 22, 2026, from [Link]

-

(PDF) MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article. (2022, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. (2024, June 7). Medscape. Retrieved January 22, 2026, from [Link]

-

Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). (2015, March 1). PubMed. Retrieved January 22, 2026, from [Link]

-

Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

(PDF) Hydroxyacetamide derivatives: Cytotoxicity, genotoxicity, antioxidative and metal chelating studies. (2017, December 4). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Mechanisms of action of antiepileptic drugs. (n.d.). Open Access Journals. Retrieved January 22, 2026, from [Link]

-

Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

Sources

- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents | MDPI [mdpi.com]

- 3. jetir.org [jetir.org]

- 4. researchgate.net [researchgate.net]

- 5. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone [mdpi.com]

A Technical Guide to the Spectroscopic Analysis of 2-(3-Bromophenoxy)acetamide

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-(3-Bromophenoxy)acetamide and its derivatives represent a class of compounds with significant therapeutic potential, exhibiting a range of biological activities.[1][2] This guide provides an in-depth technical exploration of the spectroscopic techniques essential for the unequivocal identification and characterization of this compound. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a framework for researchers and scientists to interpret spectral data with confidence. Our focus will be on not just the data itself, but the underlying chemical principles that govern the observed spectral features, thereby providing a robust and validated understanding of the molecule's structure.

Molecular Structure and Spectroscopic Overview

The structure of this compound incorporates several key functional groups that give rise to characteristic spectroscopic signatures: a substituted aromatic ring, an ether linkage, and a primary amide. Each of these moieties interacts with electromagnetic radiation and magnetic fields in a unique manner, allowing for their identification and the determination of their connectivity. A comprehensive analysis requires the synergistic use of NMR, IR, and MS to piece together the complete structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can glean detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons, their electronic environments, and their proximity to one another.

Interpreting the ¹H NMR Spectrum:

-

Aromatic Protons (δ 6.8-7.3 ppm): The protons on the brominated benzene ring typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The substitution pattern (meta) leads to a complex splitting pattern.

-

Amide Protons (-NH₂, δ ~7.5 ppm): The protons of the primary amide group are often broad signals and their chemical shift can be concentration and solvent dependent.

-

Methylene Protons (-O-CH₂-C=O, δ ~4.5 ppm): The two protons of the methylene group adjacent to the oxygen atom are deshielded by the electronegative oxygen and appear as a singlet.

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration |

| Aromatic-H | 6.8-7.3 | Multiplet | 4H |

| -NH₂ | ~7.5 | Broad Singlet | 2H |

| -O-CH₂- | ~4.5 | Singlet | 2H |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing a direct count of the number of non-equivalent carbon atoms in the molecule.

Interpreting the ¹³C NMR Spectrum:

-

Carbonyl Carbon (-C=O, δ ~168 ppm): The carbon of the amide carbonyl group is significantly deshielded and appears far downfield.

-

Aromatic Carbons (δ 115-160 ppm): The six carbons of the benzene ring will give rise to distinct signals. The carbon attached to the bromine atom (C-Br) will be in the upfield end of this range, while the carbon attached to the oxygen (C-O) will be at the downfield end.

-

Methylene Carbon (-O-CH₂-, δ ~67 ppm): The methylene carbon, being attached to an electronegative oxygen, is found in the midfield region of the spectrum.

| Carbon Assignment | Chemical Shift (δ ppm) |

| -C=O | ~168 |

| Aromatic C-O | ~158 |

| Aromatic C-Br | ~123 |

| Aromatic C-H | 115-131 |

| -O-CH₂- | ~67 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Setup: The analysis is typically performed on a 300 or 400 MHz NMR spectrometer.[3] Standard acquisition parameters for both ¹H and ¹³C NMR should be utilized.

-

Data Acquisition: Acquire the ¹H spectrum followed by the ¹³C spectrum. For enhanced ¹³C signals, a larger number of scans may be necessary.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[4] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Interpreting the IR Spectrum:

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.

-

N-H Stretching (3100-3500 cm⁻¹): The primary amide will show two distinct bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C=O Stretching (~1670 cm⁻¹): A strong, sharp absorption band due to the carbonyl group of the amide is a prominent feature of the spectrum.[5]

-

C-O-C Stretching (1200-1300 cm⁻¹ and 1000-1100 cm⁻¹): The ether linkage will give rise to two characteristic stretching bands for the aromatic-alkyl ether.

-

C-Br Stretching (500-600 cm⁻¹): The presence of the bromine atom is indicated by a band in the fingerprint region of the spectrum.

| Vibrational Mode | **Frequency (cm⁻¹) ** | Intensity |

| N-H Stretch | 3100-3500 | Medium-Strong |

| C-H Aromatic Stretch | ~3050 | Medium |

| C-H Aliphatic Stretch | ~2950 | Medium |

| C=O Stretch (Amide I) | ~1670 | Strong |

| N-H Bend (Amide II) | ~1600 | Medium |

| C-O-C Asymmetric Stretch | 1200-1300 | Strong |

| C-O-C Symmetric Stretch | 1000-1100 | Strong |

| C-Br Stretch | 500-600 | Medium |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract any atmospheric interferences.

-

Sample Spectrum: Place the sample on the ATR crystal or insert the KBr pellet into the sample holder and acquire the spectrum.

-

Data Analysis: Identify and label the major absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] It provides information about the molecular weight and the elemental composition of a compound, and the fragmentation pattern can offer valuable clues about its structure.[7]

Interpreting the Mass Spectrum:

The mass spectrum of this compound will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio).

-

Molecular Ion Peak (M⁺): The molecular ion peak will appear at m/z corresponding to the molecular weight of the compound. Due to the two isotopes of bromine, there will be two peaks of almost equal intensity at M⁺ and M+2.

-

Key Fragmentation Pathways: The molecular ion can undergo fragmentation to produce smaller, stable ions.[8] Common fragmentation patterns for phenoxy acetamides include cleavage of the ether bond and the amide bond.

Predicted Fragmentation:

-

Loss of the acetamide group: Cleavage of the C-O bond can result in a bromophenoxy radical and a charged acetamide fragment, or a bromophenoxy cation and a neutral acetamide radical.

-

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for amides.

Caption: Simplified fragmentation pathways in mass spectrometry.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used. EI often leads to more extensive fragmentation.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Data Interpretation: Analyze the molecular ion peak, isotopic patterns, and fragmentation patterns to confirm the structure of the compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides an unambiguous structural determination. This multi-faceted approach ensures the scientific rigor required in research and drug development. By understanding the principles behind each technique and the characteristic spectral features of the molecule's functional groups, scientists can confidently identify and characterize this and related compounds, paving the way for further investigation into their therapeutic potential.

References

-

Di Mola, A., et al. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 17(11), 13359-13371. Available at: [Link]

-

PubChem. (n.d.). 2-(4-Bromophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645). Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and... Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(2-Bromophenyl)-N-(4-benzyloxy-2,3-dimethoxyphenethyl)acetamide. Retrieved from [Link]

-

Khan, I., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, X-ray characterization and biological evaluation of some new 2-(4-methy-2-oxo-2H-chromen-7yloxy) acetamide derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. Retrieved from [Link]

-

Fatima, A., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1][9]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Journal of Inflammation Research, 15, 6503–6518. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of synthesized compound (c). Retrieved from [Link]

-

Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-bromophenoxy)-n-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Wang, L., et al. (2018). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 23(11), 2966. Available at: [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Zhang, J., et al. (2026). Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. Organic Letters. Retrieved from [Link]

-

Chegg.com. (2022, April 3). Solved 1 H NMR spectrum of N- (para-bromophenyl). Retrieved from [Link]

-

Hinks, W. R., et al. (2016). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 27(6), 1044–1052. Available at: [Link]

-

Gowda, B. T., et al. (2009). N-(3-Bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1639. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide. NIST WebBook. Retrieved from [Link]

-

Zimmer, M., et al. (2022). 2-Bromoacetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 105–108. Available at: [Link]

Sources

- 1. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. youtube.com [youtube.com]

- 9. 2-(4-Bromophenyl)acetamide | C8H8BrNO | CID 256951 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Single-Crystal X-ray Diffraction of 2-(3-Bromophenoxy)acetamide

This guide provides an in-depth technical exploration of the process of determining the crystal structure of 2-(3-Bromophenoxy)acetamide, a molecule of interest in medicinal chemistry and materials science. As the precise crystal structure of this specific compound is not publicly available, this document serves as a comprehensive roadmap for a researcher undertaking this project for the first time. It combines established methodologies with field-proven insights, guiding the user from initial synthesis to the final analysis of the crystal structure. The crystal structure of the closely related isomer, N-(3-Bromophenyl)acetamide, will be used as a practical example to illustrate key concepts and provide realistic experimental parameters.

The Strategic Importance of Structural Elucidation

The three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice are fundamental to its physical and chemical properties. For a compound like this compound, which contains a flexible ether linkage, a hydrogen-bond-donating and -accepting amide group, and a bromine atom capable of halogen bonding, the crystal structure dictates its solubility, melting point, stability, and bioavailability.[1] In drug development, understanding the precise conformation and intermolecular interactions is crucial for designing more effective analogues and understanding receptor binding.[2] Single-crystal X-ray diffraction (SC-XRD) is the definitive method for obtaining this detailed structural information at the atomic level.[3]

This guide will navigate the complete workflow of a single-crystal X-ray diffraction study, providing not just the "how" but also the critical "why" behind each step, ensuring a robust and reproducible scientific outcome.

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-quality crystal structure begins with the synthesis of high-purity material. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a poor diffraction pattern. The proposed synthesis of this compound is a two-step process adapted from established literature methods for similar phenoxy acetamide derivatives.[4]

Proposed Synthetic Pathway

The synthesis involves the initial preparation of 2-bromoacetamide, followed by a Williamson ether synthesis with 3-bromophenol.

Diagram of the proposed synthetic pathway for this compound.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromoacetamide

-

Rationale: This step involves the reaction of an acid bromide with ammonia. The high reactivity of the acid bromide makes this an efficient method for amide formation.

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, dissolve bromoacetyl bromide (1.0 eq) in a suitable solvent like dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add aqueous ammonia (2.0 eq) dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-